molecular formula C19H17BrN4O2S B4000936 6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4000936
M. Wt: 445.3 g/mol
InChI Key: SDMDIPDESVTJJY-UHFFFAOYSA-N
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Description

6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C19H17BrN4O2S and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.02556 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation

Research has focused on synthesizing and transforming compounds with similar complex structures. For example, Kurasawa et al. (1988) investigated the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the chemical reactivity and potential for creating novel compounds with potential therapeutic uses Kurasawa et al., 1988.

Practical Synthesis for Drug Development

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the application of similar complex compounds in developing therapeutic agents Ikemoto et al., 2005.

Antimicrobial and Anticancer Activities

Bektaş et al. (2010) and others have synthesized novel derivatives of 1,2,4-triazole and benzoxazepines, exploring their antimicrobial activities, which indicates the potential of such compounds in addressing bacterial infections Bektaş et al., 2010.

Potential Anti-Tumor Agents

Badrey and Gomha (2012) explored the synthesis of interesting heterocycles with potential anti-tumor properties, suggesting that structurally complex compounds like the one might have applications in cancer treatment Badrey & Gomha, 2012.

Dopaminergic Activity

Pfeiffer et al. (1982) synthesized and evaluated compounds for dopaminergic activity, pointing to the potential neurological applications of such compounds Pfeiffer et al., 1982.

Properties

IUPAC Name

6-(2-bromo-5-ethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S/c1-3-25-11-8-9-14(20)13(10-11)17-21-15-7-5-4-6-12(15)16-18(26-17)22-19(27-2)24-23-16/h4-10,17,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMDIPDESVTJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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